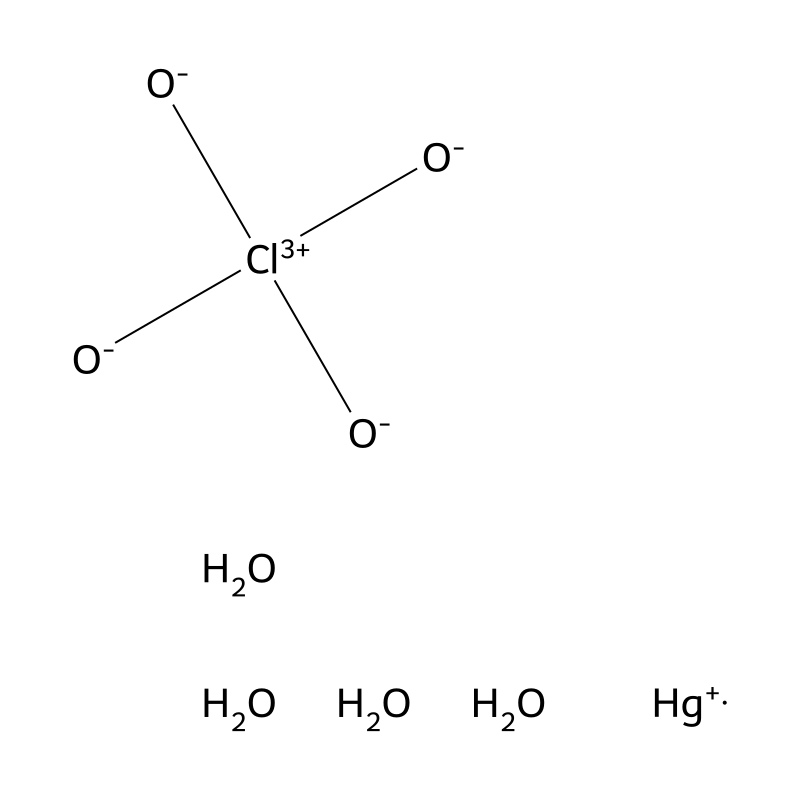Mercury(I) perchlorate tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Mercury(I) perchlorate tetrahydrate is a chemical compound with the formula . It consists of two mercury(I) ions and two perchlorate ions, along with four water molecules of crystallization. This compound appears as a white crystalline solid and is notable for its strong oxidizing properties. It is classified as a hazardous material due to its toxicity and potential for explosive reactions under certain conditions .
Additionally, it can react with reducing agents, leading to the formation of mercury metal and other products. Its interactions with organic compounds can also lead to explosive outcomes, particularly when mixed with substances like tetrahydrofuran or water .
Mercury(I) perchlorate tetrahydrate can be synthesized through several methods:
- Direct Reaction: By reacting mercury(I) chloride with perchloric acid in an aqueous solution.
- Precipitation Method: Mixing solutions of mercury(I) nitrate and potassium perchlorate leads to precipitation of the compound.
- Hydration: The tetrahydrate form can be obtained by crystallizing the compound from an aqueous solution under controlled conditions, allowing water molecules to incorporate into the crystal lattice .
Interaction studies involving mercury(I) perchlorate tetrahydrate focus on its reactivity with other chemicals. Research indicates that it can undergo redox reactions with various organic solvents and reducing agents, leading to potential hazards such as explosions or the release of toxic gases. Additionally, studies have shown that it can interact with biological systems, emphasizing the need for caution when handling this compound due to its hazardous nature .
Mercury(I) perchlorate tetrahydrate shares similarities with several other mercury compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Oxidation State | Solubility in Water | Toxicity Level |
|---|---|---|---|---|
| Mercury(I) perchlorate tetrahydrate | +1 | Soluble | High | |
| Mercury(II) perchlorate hydrate | +2 | Soluble | Very High | |
| Mercury(I) chloride | +1 | Insoluble | High | |
| Mercury(II) nitrate | +2 | Soluble | Very High |
Mercury(I) perchlorate tetrahydrate is unique due to its specific oxidation state (+1), which differentiates it from other mercury compounds that typically exhibit a +2 oxidation state. Its crystalline structure and hydration also set it apart from similar compounds like mercury(II) perchlorate hydrate .








